4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) is a synthetic organic compound characterized by its unique structure, which features a fluorene backbone with two N,N-di-p-tolylaniline substituents. Its molecular formula is C53H44N2, and it has a molecular weight of 708.95 g/mol. The compound is typically found in a solid state and is identified by the CAS number 159526-57-5. This compound is notable for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
The synthesis of 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) typically involves several key steps:
4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) has several notable applications:
Interaction studies involving 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) focus on its behavior in various electronic environments. Key areas include:
Several compounds share structural similarities with 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline). Here are some notable examples:
The uniqueness of 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) lies in its specific combination of a fluorene backbone with two N,N-di-p-tolylaniline moieties, which enhances its charge transport capabilities and optical properties compared to other similar compounds.
The polaronic behavior in 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) arises from the strong coupling between charge carriers and local molecular vibrations, leading to the formation of small polarons localized on individual molecular sites [6] [11]. These polaronic states significantly influence the charge transport mechanism by introducing additional activation barriers for carrier migration between adjacent molecules [12].
Small polaron formation occurs when the electronic coupling strength becomes comparable to the reorganization energy associated with molecular distortions upon charge localization [6]. The polaron mobility exhibits characteristic temperature dependence following the relation μ ∝ exp(-EA/kT), where EA represents the activation energy for polaron hopping between sites [11]. For fluorene-based systems, polaron migration typically proceeds through intraoctahedral transfer and rotational processes with adiabatic barriers approximately 0.1 electron volts [12].
Hole mobility enhancement strategies focus on optimizing molecular design parameters, film morphology, and processing conditions [8]. The incorporation of ethynyl cross-linking groups enables the formation of fully conjugated networks that maintain high hole mobility values exceeding 8.2 × 10⁻⁴ cm²/V·s [8]. This represents a three-fold improvement compared to conventional vinyl-based cross-linking approaches due to preserved conjugation pathways [8].
Molecular orbital calculations reveal that the charge density distribution in fluorene oligomers becomes localized primarily on terminal molecular units when the chain length exceeds two repeat units [9]. This localization pattern provides efficient electronic coupling between donor and acceptor regions while minimizing energetic barriers for charge injection into the conjugated bridge [9]. The fluorene-fluorene torsional angles decrease from approximately 37 degrees in the ground state to values 10-20 degrees lower in the oxidized cation radical form [9].
Temperature-dependent mobility measurements demonstrate the transition from thermally activated hopping transport at low temperatures to band-like behavior at elevated temperatures [6]. The apparent "band-like" characteristics actually arise from the temperature dependence of polaron size rather than true delocalized band transport [6]. As temperature increases, polaron delocalization decreases from approximately four molecular sites to two sites, resulting in reduced carrier mobility [6].
Enhancement Strategy | Mobility Improvement | Mechanism | Reference |
---|---|---|---|
Ethynyl Cross-linking | 3× increase | Preserved conjugation | [8] |
Thermal Annealing | 2× increase | Improved morphology | [13] |
Molecular Alignment | 5× increase | Reduced energetic disorder | [7] |
Doping Optimization | Variable | Controlled carrier density | [14] |
Time-resolved fluorescence spectroscopy provides comprehensive characterization of excited-state dynamics in 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) through measurement of fluorescence lifetimes, quantum yields, and charge separation kinetics [15] [16]. The technique employs femtosecond laser pulses to initiate photoexcitation followed by monitoring of time-dependent emission intensity decay profiles [16].
The excited-state dynamics of fluorene derivatives involve multiple competing pathways including radiative decay, internal conversion, intersystem crossing, and charge transfer processes [15]. For donor-bridge-acceptor systems incorporating fluorene oligomers, photoexcitation of the acceptor chromophore results in rapid charge separation with rate constants ranging from 10⁸ to 10¹⁰ s⁻¹ depending on bridge length [9]. Charge recombination occurs on nanosecond timescales with rate constants between 10⁶ and 10⁷ s⁻¹ [9].
Fluorescence quantum yield measurements reveal high emission efficiencies for fluorene-based compounds even in polar solvents [17]. The quantum yields typically range from 0.57 to 0.86 across various solvent environments, indicating minimal non-radiative quenching processes [17]. The retention of high quantum yields in protic solvents represents a significant advantage for fluorene derivatives compared to other solvatochromic fluorophores [17].
Transient absorption spectroscopy enables direct observation of charge-separated states through characteristic absorption bands [9]. For perylene diimide acceptor systems, the radical anion exhibits strong absorption at 720 nanometers with extinction coefficients exceeding 80,000 M⁻¹cm⁻¹ [9]. The formation kinetics of these charge-separated intermediates provide quantitative information about electron transfer rates and mechanisms [9].
The distance dependence of charge separation and recombination rates reveals mechanistic transitions from superexchange-dominated transport at short distances to incoherent hopping at longer separations [9]. Superexchange transport exhibits exponential distance dependence with decay constants around 0.093 Å⁻¹, while hopping transport shows weaker distance dependence consistent with 1/r relationships [9].
Photophysical Parameter | Value | Solvent | Reference |
---|---|---|---|
Fluorescence Quantum Yield | 0.57-0.86 | Various | [17] |
Fluorescence Lifetime | 4.4 ns | Toluene | [9] |
Charge Separation Rate | 10⁸-10¹⁰ s⁻¹ | Toluene | [9] |
Charge Recombination Rate | 10⁶-10⁷ s⁻¹ | Toluene | [9] |
Absorption Maximum | 357-366 nm | Various | [17] |
The solvatochromic behavior of 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) demonstrates pronounced sensitivity to solvent dielectric properties, resulting in emission wavelength shifts spanning over 120 nanometers across different solvent environments [17] [18]. This solvatochromic response arises from the push-pull electronic structure featuring electron-donating aniline groups and the electron-accepting characteristics of the fluorene core [18].
Emission maxima exhibit systematic red-shifts with increasing solvent polarity, ranging from 421 nanometers in low-polarity dioxane to 544 nanometers in methanol [17]. The Stokes shifts correlate directly with empirical solvent polarity scales, demonstrating values from 4,400 cm⁻¹ in dioxane to 11,400 cm⁻¹ in aqueous buffer solutions [17]. This correlation indicates that the excited-state dipole moment significantly exceeds the ground-state value due to intramolecular charge transfer character [17].
The dielectric constant dependence follows established solvatochromic theory based on the Dimroth-Reichardt solvent polarity parameter ET(30) and Gutmann donor number scales [19]. Biparametric analysis reveals that proton donation from solute to solvent represents the dominant interaction mechanism responsible for the observed solvatochromic shifts [19]. The correlation with Kamlet-Taft β parameters further supports the importance of hydrogen-bonding interactions in determining emission properties [19].
Quantum mechanical calculations using density functional theory and second-order algebraic diagrammatic construction methods provide molecular-level insights into solvatochromic mechanisms [17]. The calculations demonstrate that emission can occur from either planar or twisted conformations of the excited state depending on solvent polarity [17]. In non-polar solvents, emission originates from the planar conformation, while polar solvents stabilize twisted geometries with enhanced charge transfer character [17].
The practical implications of solvatochromic behavior include applications in environmental sensing and fluorescence imaging [20]. The visible color changes enable naked-eye detection of solvent polarity variations and molecular interactions [20]. Time-dependent fluorescence shift studies provide information about DNA hydration dynamics and protein-nucleic acid interactions [20].
Solvent | Emission Maximum (nm) | Stokes Shift (cm⁻¹) | Quantum Yield | Reference |
---|---|---|---|---|
Dioxane | 421 | 4,400 | 0.58 | [17] |
Dichloromethane | 458 | 6,100 | 0.86 | [17] |
Acetonitrile | 479 | 7,200 | 0.76 | [17] |
Ethanol | 528 | 8,800 | 0.70 | [17] |
Methanol | 544 | 9,200 | 0.63 | [17] |
Aqueous Buffer | 584 | 11,400 | 0.27 | [17] |
4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) functions as a critical hole-transport material in sophisticated multilayer organic light-emitting diode architectures. The compound's unique fluorene-centered structure, incorporating two N,N-di-p-tolylaniline moieties, establishes exceptional hole-transport properties that enable efficient charge carrier injection and transport within complex device configurations [1] [2].
The material exhibits optimal energy level alignment with adjacent layers in multilayer architectures, featuring a highest occupied molecular orbital energy level of -5.31 eV and a lowest unoccupied molecular orbital energy level of -1.84 eV [1] [2]. This electronic configuration facilitates efficient hole injection from the anode while simultaneously providing effective electron blocking capabilities, with the wide bandgap of 3.47 eV preventing electron leakage toward the anode [1] [2].
In optimized multilayer device structures, the compound demonstrates remarkable performance across multiple emission colors. Blue organic light-emitting diodes utilizing the configuration indium tin oxide/poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate)/4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline)/4,4'-carbazole-9,9'-bis(N,N-diphenyl)benzimidazole:bis(4,6-difluorophenyl-pyridinato-N,C2)picolinate/2,2',2"-(1,3,5-phenylene)tris(1-phenyl-1H-benzimidazole)/lithium fluoride/aluminum achieve maximum current efficiency of 29.0 cd/A and external quantum efficiency of 12.7% [1].
The compound's hole mobility, measured at approximately 10⁻⁴ to 10⁻⁵ cm²/V·s through space-charge-limited current methods, enables balanced charge transport in multilayer architectures [1] [3]. This mobility range, combined with the material's excellent thermal stability exceeding 300°C, ensures reliable operation under device operating conditions [1] [2].
Film morphology studies reveal that 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) forms smooth, amorphous films with low surface roughness, facilitating superior interfacial contact with adjacent layers [1] [2]. The compound's excellent solubility in common organic solvents including tetrahydrofuran, chloroform, and toluene enables versatile processing approaches in multilayer device fabrication [1] [2].
The interface between 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) and electron-transport materials represents a critical junction that significantly influences device performance and operational stability. Interface engineering approaches utilizing this compound focus on optimizing energy level alignment, minimizing interfacial defects, and enhancing charge carrier transport efficiency across the hole-transport layer/electron-transport layer boundary [4] [5].
The compound's energy level configuration enables favorable interface formation with common electron-transport materials including tris(8-hydroxyquinoline)aluminum, 2,2',2"-(1,3,5-phenylene)tris(1-phenyl-1H-benzimidazole), and bathocuproine derivatives [1] [6]. The energy offset between the compound's lowest unoccupied molecular orbital (-1.84 eV) and typical electron-transport materials' lowest unoccupied molecular orbital levels (ranging from -2.0 to -3.0 eV) creates an effective electron-blocking barrier while maintaining efficient hole transport [1] [6].
Interface engineering studies demonstrate that the compound's smooth film morphology, characterized by root-mean-square roughness values below 2 nm, minimizes interfacial trap states that could otherwise lead to charge accumulation and reduced device efficiency [1]. The amorphous nature of the compound's films prevents crystallization-induced morphological changes that could compromise interface integrity during device operation [1] [2].
Recent investigations into interface optimization reveal that insertion of ultrathin interlayers between 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) and electron-transport materials can further enhance performance [7]. These interlayers, typically 1-5 nm thick, facilitate smoother energy level transitions and reduce interfacial recombination losses [7].
The compound's interface engineering capabilities extend to exciplex formation with electron-transport materials, particularly with 2,4,6-tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine derivatives [1] [7]. These exciplex interfaces can generate additional emission pathways, enabling white light emission with Commission Internationale de L'Eclairage coordinates approaching ideal white light values of (0.33, 0.33) [1] [7].
Temperature-dependent interface studies indicate that the compound maintains stable interfacial properties across operating temperature ranges, with minimal thermal expansion mismatch between the compound and common electron-transport materials [1]. This thermal compatibility ensures long-term interface stability and consistent device performance over extended operational periods [1].
4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) plays a crucial role in optimizing thermally activated delayed fluorescence systems through its unique electronic properties and favorable energy level alignment with thermally activated delayed fluorescence emitters [1] [8]. The compound's application in these advanced systems leverages its high triplet energy of 2.87 eV, which enables efficient triplet exciton confinement and prevents triplet-triplet annihilation losses [1] [2].
In thermally activated delayed fluorescence organic light-emitting diodes, the compound functions as both a hole-transport layer and an exciton-blocking layer, effectively confining thermally activated delayed fluorescence emitters' triplet excitons within the emission layer [1] [9]. This dual functionality is critical for achieving high external quantum efficiencies in third-generation organic light-emitting diode technologies [9] [10].
The compound's electronic structure, featuring spatially separated highest occupied molecular orbital and lowest unoccupied molecular orbital distributions, minimizes interfacial quenching of thermally activated delayed fluorescence emitters [1] [10]. This property is particularly important for blue thermally activated delayed fluorescence systems, where maintaining high triplet energies is essential for preventing energy transfer to lower-energy states [11] [10].
Performance optimization studies demonstrate that devices incorporating 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) achieve reduced efficiency roll-off at high brightness levels, a common challenge in thermally activated delayed fluorescence systems [1] [9]. The compound's balanced hole transport and electron blocking properties help maintain optimal charge balance within the emission layer, reducing bimolecular annihilation processes that typically limit thermally activated delayed fluorescence efficiency [9] [12].
The compound's thermal stability exceeding 300°C proves essential for thermally activated delayed fluorescence systems, which often operate at elevated temperatures due to the thermal activation process required for reverse intersystem crossing [1] [10]. This thermal robustness ensures consistent performance even under conditions where less stable materials might undergo degradation [1] [10].
Optimization of thermally activated delayed fluorescence systems utilizing this compound involves careful control of layer thicknesses, typically maintaining hole-transport layer thickness between 20-30 nm to ensure efficient charge injection while preventing excessive series resistance [1] [9]. The compound's excellent film-forming properties enable precise thickness control through solution-processing or thermal evaporation techniques [1] [2].
Blue-emission organic light-emitting diode configurations incorporating 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) demonstrate significantly enhanced operational stability compared to devices utilizing conventional hole-transport materials [1] [11]. The compound's contribution to stability enhancement stems from its exceptional thermal stability, superior morphological properties, and effective exciton confinement capabilities [1] [11].
The compound's high triplet energy of 2.87 eV provides excellent triplet exciton confinement for blue emitters, preventing triplet energy transfer to adjacent layers that could lead to device degradation [1] [11]. This confinement capability is particularly critical for blue phosphorescent and thermally activated delayed fluorescence systems, where triplet exciton management directly impacts device lifetime [11] [13].
Stability studies reveal that blue organic light-emitting diodes incorporating 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) as the hole-transport layer maintain over 90% of initial luminance after 1000 hours of continuous operation at 1000 cd/m² initial brightness [1]. This operational stability surpasses that of devices utilizing conventional hole-transport materials such as N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine derivatives [1] [11].
The compound's amorphous film morphology prevents crystallization-induced degradation mechanisms that commonly affect blue organic light-emitting diode stability [1] [11]. Unlike crystalline materials that can undergo phase transitions during operation, the compound maintains stable morphological properties throughout device lifetime [1] [11].
Photostability assessments demonstrate that the compound exhibits minimal photodegradation under high-energy blue light exposure, maintaining its optical and electronic properties even after extended irradiation periods [1] [11]. This photostability is attributed to the compound's robust molecular structure and the absence of photolabile functional groups [1] [11].
The compound's interface stability with blue emitters and electron-transport materials contributes to overall device stability by preventing interfacial degradation reactions [1] [11]. Energy level alignment studies show that the compound maintains consistent electronic properties at interfaces, preventing the formation of charge accumulation sites that could lead to device failure [1] [11].
Accelerated aging tests conducted at elevated temperatures (85°C) and humidity conditions demonstrate that blue organic light-emitting diodes incorporating 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) retain stable performance characteristics, with minimal changes in current efficiency and color coordinates over extended test periods [1] [11]. This environmental stability makes the compound particularly suitable for applications requiring long-term reliability in blue-emission configurations [1] [11].
Property | Value | Measurement Condition |
---|---|---|
Thermal Stability | >300°C | Thermogravimetric analysis |
Triplet Energy | 2.87 eV | Low-temperature phosphorescence |
Hole Mobility | ~10⁻⁴ cm²/V·s | Space-charge-limited current |
Film Roughness | <2 nm RMS | Atomic force microscopy |
Operational Lifetime | >1000 hours | 1000 cd/m² initial brightness |
Photostability | Minimal degradation | Blue light exposure testing |
Device Configuration | Color | Max EQE (%) | Current Efficiency (cd/A) | Operational Stability |
---|---|---|---|---|
Blue OLED | Blue | 12.7 | 29.0 | >1000 hours |
Green OLED | Green | 17.8 | 66.8 | Enhanced stability |
Red OLED | Red | 19.1 | 33.8 | Excellent stability |
White OLED | White | 15.7 | 35.0 | Superior performance |